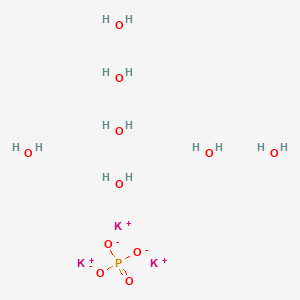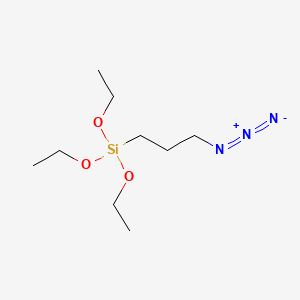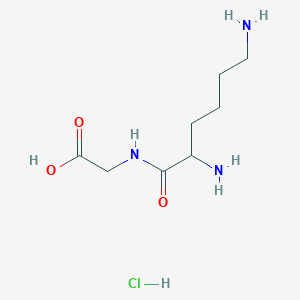
Acide 4-nitropyridine-2,6-dicarboxylique
Vue d'ensemble
Description
4-Nitropyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H4N2O6. It is a derivative of pyridine, featuring nitro and carboxylic acid functional groups at the 4 and 2,6 positions, respectively. This compound is notable for its applications in various fields, including pharmaceuticals, materials science, and catalysis .
Applications De Recherche Scientifique
4-Nitropyridine-2,6-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Mécanisme D'action
The compound’s pharmacokinetics could be influenced by its physicochemical properties. For example, its solubility could affect its absorption and distribution in the body. The presence of carboxylic acid groups suggests that it might form salts with bases, which could potentially be used to improve its solubility .
The action environment of the compound could be influenced by various factors such as pH and the presence of other substances that could react with the compound. For example, the reactivity of the nitro group could be affected by the presence of reducing agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitropyridine-2,6-dicarboxylic acid typically involves nitration and oxidation reactions. One common method starts with pyridine N-oxide, which undergoes nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine N-oxide. This intermediate is then treated with phosphorus trichloride (PCl3) to yield the final product .
Industrial Production Methods: In industrial settings, continuous flow synthesis is employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic nitration products, allowing for safe scale-up. The continuous extraction and optimized conditions result in high yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitropyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as ammonia or amines are used for nucleophilic substitution reactions.
Major Products:
Reduction: 4-Aminopyridine-2,6-dicarboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Nitropyridine: Lacks the carboxylic acid groups, making it less versatile in coordination chemistry.
2,6-Dicarboxypyridine: Lacks the nitro group, affecting its redox properties.
4-Aminopyridine-2,6-dicarboxylic acid: The amino group provides different reactivity compared to the nitro group.
Uniqueness: 4-Nitropyridine-2,6-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound in scientific research .
Propriétés
IUPAC Name |
4-nitropyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-6(11)4-1-3(9(14)15)2-5(8-4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTDAQKFBHYKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613581 | |
| Record name | 4-Nitropyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63897-10-9 | |
| Record name | 4-Nitropyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)

![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)


